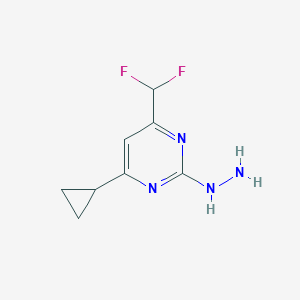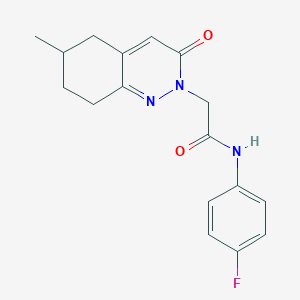
N-シクロペンチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and material science. The unique structure of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide, which includes a cyclopentyl group and a sulfonamide moiety, contributes to its distinct chemical and physical properties.
科学的研究の応用
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclopentylamine and a sulfonating agent. One common method is as follows:
Starting Material: 2,1,3-benzothiadiazole is reacted with cyclopentylamine in the presence of a suitable solvent, such as dichloromethane or toluene.
Sulfonation: The resulting intermediate is then treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce the sulfonamide group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide in high purity.
Industrial Production Methods
Industrial production of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
作用機序
The mechanism of action of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzothiadiazole core can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its use in organic electronics and as a building block for more complex molecules.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
N-substituted benzothiadiazoles: Compounds with various N-substituents that exhibit different chemical and physical properties.
Uniqueness
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the cyclopentyl group and the sulfonamide moiety. These structural features contribute to its distinct chemical reactivity and potential applications in various fields. The combination of these groups enhances the compound’s ability to interact with biological molecules and participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,14-8-4-1-2-5-8)10-7-3-6-9-11(10)13-17-12-9/h3,6-8,14H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSWGFTXHXIVKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)





![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)
![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2398915.png)




